

Spectroscopic Profile of 2-Amino-3-nitro-5-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-nitro-5-fluoropyridine

Cat. No.: B112277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of **2-Amino-3-nitro-5-fluoropyridine**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from closely related analogues. This guide offers predicted spectral data, standardized experimental protocols for its acquisition, and visual workflows to support researchers in the characterization of this and similar molecules.

Introduction

2-Amino-3-nitro-5-fluoropyridine is a substituted pyridine ring system of significant interest in medicinal chemistry and drug development. The presence of an amino group (electron-donating), a nitro group (electron-withdrawing), and a fluorine atom imparts unique electronic properties and reactivity to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.

This document serves as a practical resource for researchers, providing a foundational understanding of the expected spectroscopic signatures of **2-Amino-3-nitro-5-fluoropyridine** and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-3-nitro-5-fluoropyridine**. These predictions are derived from the analysis of substituent effects on the pyridine scaffold and comparison with experimental data for analogous compounds such as 2-amino-5-fluoropyridine, 2-amino-3-nitropyridine, and other fluorinated nitroaromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Amino-3-nitro-5-fluoropyridine**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
H-4	8.0 - 8.4	Doublet of doublets (dd)	$^3\text{J}(\text{H-F}) \approx 8-10$ Hz, $^4\text{J}(\text{H-H}) \approx 2-3$ Hz	Downfield shift due to the anisotropic effect of the adjacent nitro group and coupling to both fluorine and H-6.
H-6	8.5 - 8.9	Doublet of doublets (dd)	$^3\text{J}(\text{H-F}) \approx 3-5$ Hz, $^4\text{J}(\text{H-H}) \approx 2-3$ Hz	Most downfield proton due to the influence of the ring nitrogen and coupling to both fluorine and H-4.
-NH ₂	5.5 - 7.0	Broad singlet (br s)	-	Chemical shift is dependent on solvent and concentration.

Table 2: Predicted ^{13}C NMR Data for **2-Amino-3-nitro-5-fluoropyridine**

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Coupling Constant (J, Hz)	Notes
C-2	150 - 155	$^2J(C-F) \approx 15-25$ Hz	Carbon bearing the amino group, influenced by the adjacent nitro group.
C-3	135 - 140	$^3J(C-F) \approx 5-10$ Hz	Carbon bearing the nitro group, expected to be significantly downfield.
C-4	120 - 125	$^2J(C-F) \approx 20-30$ Hz	Shielded relative to other carbons due to the amino group, but deshielded by the nitro group.
C-5	155 - 160	$^1J(C-F) \approx 230-260$ Hz	Carbon directly attached to fluorine, exhibiting a large one-bond C-F coupling constant.
C-6	140 - 145	$^3J(C-F) \approx 3-7$ Hz	Influenced by the ring nitrogen and the fluorine atom.

Table 3: Predicted ^{19}F NMR Data for **2-Amino-3-nitro-5-fluoropyridine**

Fluorine	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
5-F	-110 to -130	Doublet of doublets (dd)	$^3J(F-H4) \approx 8-10$ Hz, $^3J(F-H6) \approx 3-5$ Hz	Chemical shift is relative to a standard like $CFCl_3$. The exact value can be influenced by the solvent.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data for 2-Amino-3-nitro-5-fluoropyridine

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity	Notes
N-H Stretch (asymmetric)	3450 - 3550	Medium-Strong	Characteristic for primary amines.
N-H Stretch (symmetric)	3300 - 3400	Medium-Strong	Characteristic for primary amines.
C-H Stretch (aromatic)	3050 - 3150	Medium	
N-O Stretch (asymmetric)	1520 - 1560	Strong	Characteristic for nitro groups.
N-O Stretch (symmetric)	1330 - 1370	Strong	Characteristic for nitro groups.
C=C, C=N Stretch (aromatic)	1400 - 1600	Medium-Strong	Multiple bands expected.
C-F Stretch	1200 - 1280	Strong	
N-H Bend	1600 - 1650	Medium	

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for **2-Amino-3-nitro-5-fluoropyridine**

Ion	Predicted m/z	Notes
$[M]^+$	157.03	Molecular ion peak. The exact mass will be slightly different.
$[M-NO_2]^+$	111.04	Loss of the nitro group is a common fragmentation pathway.
$[M-HCN]^+$	130.02	Fragmentation of the pyridine ring.

UV-Vis Spectroscopy

Table 6: Predicted UV-Vis Data for **2-Amino-3-nitro-5-fluoropyridine**

Transition	Predicted λ_{max} (nm)	Solvent	Notes
$\pi \rightarrow \pi$	280 - 320	Ethanol	Associated with the aromatic system.
$n \rightarrow \pi$	350 - 400	Ethanol	Due to the nitro and amino groups, likely to be a shoulder or a broad band.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

A sample of **2-Amino-3-nitro-5-fluoropyridine** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆; approximately 0.7 mL) in a standard 5 mm NMR tube.

- ^1H NMR: Spectra are recorded on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
- ^{13}C NMR: Spectra are acquired on the same instrument, typically with a proton-decoupled pulse sequence. A spectral width of around 220 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 1024 or more) are used to achieve a good signal-to-noise ratio.
- ^{19}F NMR: Spectra are recorded with a fluorine-observe probe. A spectral width appropriate for aromatic fluorine compounds (e.g., -80 to -180 ppm) is used with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

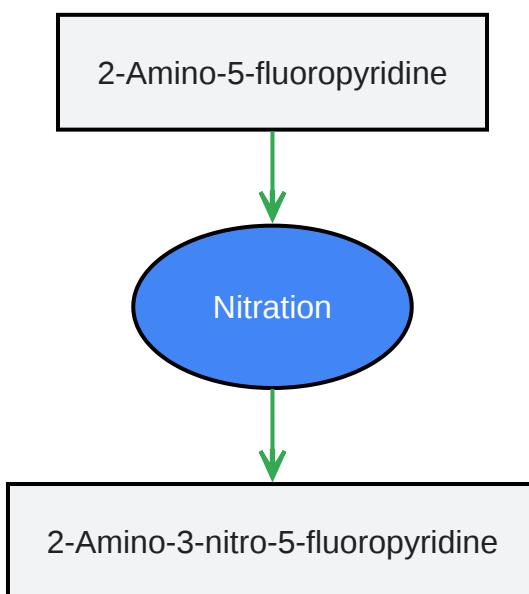
- Solid State: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 16-32 scans.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, commonly with Electron Impact (EI) or Electrospray Ionization (ESI) sources.

- EI-MS: A small amount of the sample is introduced into the ion source, and the mass spectrum is recorded over a mass range of m/z 50-500.
- ESI-MS (for High-Resolution Mass Spectrometry - HRMS): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This allows for the determination of the exact mass, which can confirm the elemental composition.

UV-Vis Spectroscopy

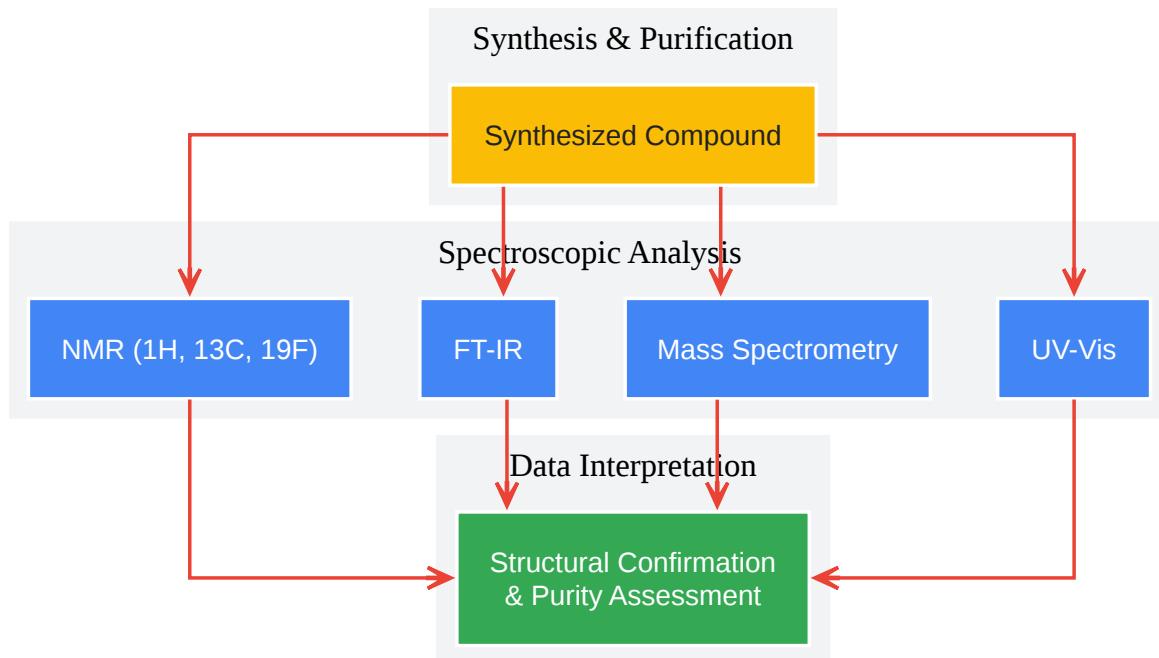

The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance of approximately 1 AU at the λ_{max} .
- **Data Acquisition:** The spectrum is scanned over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. A solvent blank is used as a reference.

Visualization of Workflows

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to **2-Amino-3-nitro-5-fluoropyridine**, starting from 2-amino-5-fluoropyridine.



[Click to download full resolution via product page](#)

Caption: A representative synthetic pathway for **2-Amino-3-nitro-5-fluoropyridine**.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the complete spectroscopic characterization of a synthesized compound like **2-Amino-3-nitro-5-fluoropyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for **2-Amino-3-nitro-5-fluoropyridine** is not widely published, this technical guide provides a robust, predicted spectroscopic profile and standardized methodologies for its acquisition. The provided data tables, experimental protocols, and workflow diagrams are intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and characterization of this and other novel heterocyclic compounds.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-nitro-5-fluoropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112277#spectroscopic-data-of-2-amino-3-nitro-5-fluoropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com